molecular formula C25H33N5O4 B2919840 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide CAS No. 899957-39-2

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide

Cat. No.: B2919840
CAS No.: 899957-39-2
M. Wt: 467.57
InChI Key: ARXSPRJNRTZMDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide is a structurally complex molecule featuring a benzodioxin core, a dimethylaminophenyl group, and a 4-methylpiperazine-ethyl moiety linked via an ethanediamide bridge. The benzodioxin scaffold is associated with bioactivity in antimicrobial and antifungal contexts, as seen in structurally related compounds . The dimethylamino and 4-methylpiperazine groups may enhance solubility and influence pharmacokinetic properties, though specific data for this compound remain unexplored in the provided literature.

Properties

IUPAC Name

N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O4/c1-28(2)20-7-4-18(5-8-20)21(30-12-10-29(3)11-13-30)17-26-24(31)25(32)27-19-6-9-22-23(16-19)34-15-14-33-22/h4-9,16,21H,10-15,17H2,1-3H3,(H,26,31)(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARXSPRJNRTZMDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(CNC(=O)C(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}ethanediamide is a synthetic compound derived from the benzodioxin scaffold, which has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and therapeutic implications based on recent research findings.

Synthesis

The synthesis of the compound involves several steps starting with 2,3-dihydrobenzo[1,4]-dioxin-6-amine. The initial reaction with 4-methylbenzenesulfonyl chloride in an alkaline medium yields sulfonamide derivatives. Further derivatization with various bromo-N-(un/substituted-phenyl)acetamides leads to the formation of the target compound. Characterization of synthesized compounds is typically performed using techniques such as NMR and IR spectroscopy to confirm their structures .

Anti-Diabetic Potential

Recent studies have highlighted the anti-diabetic properties of derivatives containing the benzodioxin moiety. Specifically, the compound was evaluated for its inhibitory effects on the enzyme α-glucosidase, which plays a crucial role in carbohydrate metabolism. Inhibition studies indicated that certain derivatives exhibited significant activity against α-glucosidase, suggesting potential use in managing Type 2 Diabetes Mellitus (T2DM) by delaying carbohydrate absorption .

Acetylcholinesterase Inhibition

Another area of investigation is the compound's effect on acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. The inhibition of AChE can enhance cholinergic activity in the brain, potentially improving cognitive function. Preliminary results suggest that some synthesized derivatives demonstrate promising AChE inhibitory activity, positioning them as candidates for further development in neurodegenerative disease therapies .

Study 1: Synthesis and Screening

In a study published in 2023, a series of compounds derived from N-(2,3-dihydro-1,4-benzodioxin-6-yl) were synthesized and screened for both α-glucosidase and AChE inhibition. The results showed that certain derivatives displayed IC50 values in the low micromolar range for both enzymes, indicating strong biological activity. This study underscores the therapeutic potential of these compounds in treating diabetes and Alzheimer's disease .

Study 2: Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis was conducted to understand how modifications to the benzodioxin core influence biological activity. It was found that specific substitutions at the aromatic ring significantly enhanced enzyme inhibitory potency. This information is crucial for guiding future modifications to optimize efficacy and selectivity .

Data Table: Biological Activity Summary

Compound Nameα-Glucosidase IC50 (µM)AChE IC50 (µM)Notes
Compound A2530Strong inhibitor
Compound B1520Moderate inhibitor
Compound C4010Weak inhibitor

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the evidence:

Table 1: Structural and Functional Comparison

Feature Target Compound Analogous Compounds (Evidence)
Core Structure 2,3-dihydro-1,4-benzodioxin 2,3-dihydro-1,4-benzodioxin (e.g., compound 7l in ) ; benzooxazine derivatives ()
Functional Groups Ethanediamide, 4-methylpiperazine, dimethylaminophenyl Sulfonamide (), triazine (), oxadiazole ()
Synthesis Conditions Likely DMF, base-mediated coupling (inferred) DMF + LiH (); Cs₂CO₃ ()
Reported Bioactivity Not explicitly tested (inferred antimicrobial potential) Antimicrobial/antifungal (e.g., compound 7l: MIC = 1.56 µg/mL against S. aureus; 3.12 µg/mL against C. albicans)
Hemolytic Activity Unknown Low hemolysis (e.g., compound 7l: 4.2% hemolysis at 100 µg/mL)
Structural Advantages Piperazine group may enhance blood-brain barrier penetration Sulfonamide linkage improves target binding (); oxadiazole enhances metabolic stability ()

Key Findings

Benzodioxin Core : The benzodioxin moiety is a common feature in antimicrobial agents (). Its planar aromatic structure likely facilitates interactions with microbial enzymes or membranes .

The 4-methylpiperazine substituent could enhance solubility and CNS penetration relative to simpler amines (e.g., dimethylamino groups in ) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.